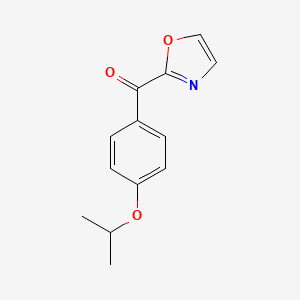

2-(4-异丙氧基苯甲酰)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Isopropoxybenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO3 . It is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, is a complex and intriguing branch of organic chemistry . The most broadly researched and reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of 2-(4-Isopropoxybenzoyl)oxazole consists of a five-membered ring with one oxygen atom and a nitrogen atom . The molecular weight of this compound is 231.25 .Chemical Reactions Analysis

Oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, undergo various chemical reactions. The chemistry of heterocyclic compounds like oxazoles is of equal interest for its theoretical implications, for the diversity of its synthetic procedures, and for the physiological and industrial significance of heterocycles .科学研究应用

基于恶唑的药物化学

恶唑化合物,包括 2-(4-异丙氧基苯甲酰)恶唑,由于能够通过非共价相互作用与各种酶和受体结合,具有多功能的生物活性。它们已在药物化学中得到广泛研究,特别是它们的抗菌、抗真菌、抗病毒、抗癌、抗炎、抗糖尿病和抗氧化特性 (Zhang, Zhao, & Zhou, 2018)。

在有机合成和催化中的应用

2-(4-异丙氧基苯甲酰)恶唑参与有机合成过程,如 [3 + 2] 环化,形成恶唑环。金催化的氧化策略经常使用恶唑中间体,这对于开发有机合成的新方法至关重要 (Luo, Ji, Li, & Zhang, 2012)。

抗原生动物活性

一些恶唑衍生物,如 2-氨基-4-苯基恶唑,已显示出对贾第鞭毛虫和阴道毛滴虫等病原体的显着的体外抗原生动物活性,表明具有潜在的治疗应用 (Carballo 等人,2017)。

配位化学和光化学

恶唑化合物在配位化学和光化学中发挥作用,分别用作过渡金属催化反应中的配体和成像系统中的光阻剂。它们的结构多功能性允许在这些领域中进行各种应用 (Gómez, Muller, & Rocamora, 1999; Ito, Ikeda, & Ichimura, 1993)。

在抗惊厥剂中的作用

恶唑衍生物已被合成并评估为潜在的抗惊厥剂。它们在该领域的构效关系为治疗惊厥提供了新的治疗选择 (Wei, Wu, Sun, Chai, & Quan, 2010)。

未来方向

Oxazoles, including 2-(4-Isopropoxybenzoyl)oxazole, represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . The increasing importance of oxazoles in the field of medicinal chemistry suggests promising future directions for the development of new chemical entities with potential anti-infective activity .

作用机制

Target of Action

2-(4-Isopropoxybenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to interact with various biological systems such as enzymes and receptors via numerous non-covalent interactions . .

Mode of Action

Oxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Oxazole derivatives have been found to affect a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . .

Result of Action

Some oxazole derivatives have shown antibacterial and antifungal potency .

属性

IUPAC Name |

1,3-oxazol-2-yl-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9(2)17-11-5-3-10(4-6-11)12(15)13-14-7-8-16-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHDJKULAXYJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642089 |

Source

|

| Record name | (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxybenzoyl)oxazole | |

CAS RN |

898760-01-5 |

Source

|

| Record name | (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。